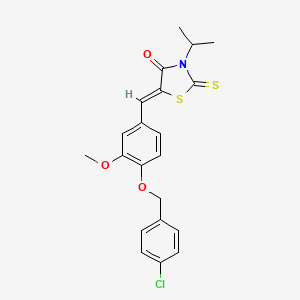

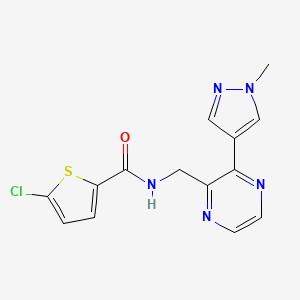

![molecular formula C23H28N2O3S B3008121 3-[4-(叔丁基)苯甲基]-1-乙基-4-[(4-甲基苯基)磺酰基]-1,3-二氢-2H-咪唑-2-酮 CAS No. 691858-02-3](/img/structure/B3008121.png)

3-[4-(叔丁基)苯甲基]-1-乙基-4-[(4-甲基苯基)磺酰基]-1,3-二氢-2H-咪唑-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-substituted imidazo[1,2-a]pyridines, which are structurally related to the compound , involves a multi-step process. Starting with the cyclization of aminopyridines and chloro ketones, the resulting imidazo[1,2-a]pyridines are further modified at the 3-position to introduce primary amines. These amines are then treated with different reagents such as butoxyaminocyclobutenedione or methoxyaminothiadiazole 1-oxide to yield various derivatives. In one of the studies, the synthesis did not yield compounds with significant antisecretory activity, but some demonstrated good cytoprotective properties, which could be relevant for the analysis of similar compounds .

Molecular Structure Analysis

The molecular structure of the compound , 3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one, suggests a complex architecture with multiple functional groups. The presence of a tert-butyl group and a sulfonyl moiety indicates potential steric effects and electronic influences on the molecule's reactivity and interactions. The imidazolone core is a heterocyclic component that could contribute to the compound's biological activity. However, the provided papers do not directly analyze this specific molecule's structure .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one. However, the synthesis of related imidazo[1,2-a]pyridines and the use of a sulfonic acid imidazolium hydrogen sulfate catalyst for the synthesis of polyhydroquinoline derivatives suggest that the compound may also undergo various chemical transformations. These could include reactions with amines, aldehydes, and other nucleophilic agents, potentially under the influence of acidic or basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, based on the structural features, one can infer that the compound may exhibit significant lipophilicity due to the presence of the tert-butyl and phenyl groups. The sulfonyl group could impart some degree of water solubility and may also affect the compound's acidity or basicity. The imidazolone ring might contribute to the compound's stability and potential for hydrogen bonding, which could influence its solubility and melting point .

科学研究应用

合成和结构表征由于其结构复杂性,化合物 3-[4-(叔丁基)苯甲基]-1-乙基-4-[(4-甲基苯基)磺酰基]-1,3-二氢-2H-咪唑-2-酮参与多种化学反应。例如,在与镍中心形成配合物(如 NiL1L4·2H2O 和 NiL32·0.75H2O)的合成中,它会发生重排并与金属中心相互作用,展示了其多功能的键合性质 (Bermejo 等人,2000)。此外,它与 2-吡啶甲醛的相互作用导致产生不同的化合物,表明其反应性和合成复杂分子结构的潜力 (Sousa 等人,2001)。

生物活性分子合成该化合物的变体已合成用于生物和药理筛选。这些衍生物表现出抗菌、抗炎、抗惊厥和驱虫活性,突出了该化合物在治疗剂开发中的潜力 (Patel 等人,2009)。

催化和化学转化该化合物的衍生物已被用作催化剂,表明其在促进各种化学反应中的潜力。例如,在叔丁醇叔丁基化苯酚中,其衍生物表现出有希望的催化活性,促进了苯酚的显着转化 (Elavarasan 等人,2011)。这表明该化合物在提高化学过程效率方面很有用。

先进材料开发该化合物的结构成分在开发先进材料(如碱性燃料电池的阴离子交换膜)中也是关键。在这些材料中,在咪唑鎓环周围引入大体积基团突出了源自该化合物的结构修饰在改善此类先进材料的稳定性和性能方面的重要性 (Yang 等人,2014)。

属性

IUPAC Name |

3-[(4-tert-butylphenyl)methyl]-1-ethyl-4-(4-methylphenyl)sulfonylimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c1-6-24-16-21(29(27,28)20-13-7-17(2)8-14-20)25(22(24)26)15-18-9-11-19(12-10-18)23(3,4)5/h7-14,16H,6,15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPRQPKNWHHLPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N(C1=O)CC2=CC=C(C=C2)C(C)(C)C)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

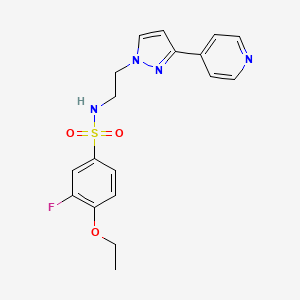

![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)

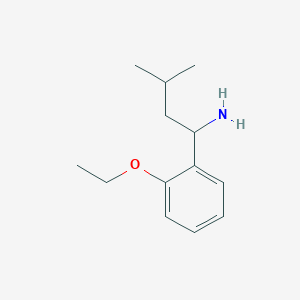

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3008043.png)

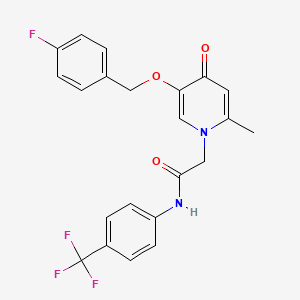

![5-chloro-N-{2-[(3,5-dichloropyridin-2-yl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3008046.png)

![(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B3008048.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B3008051.png)

![1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B3008053.png)

![N-Cyclopropylbenzo[d]isothiazol-3-amine](/img/structure/B3008057.png)